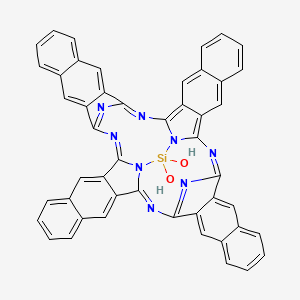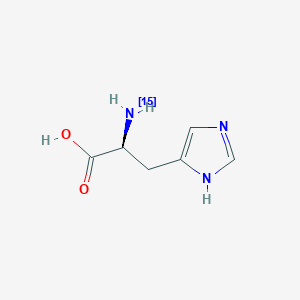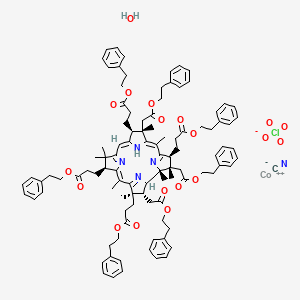
Yttrium methoxyethoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yttrium methoxyethoxide is a chemical compound with the formula C9H21O6Y. It is also known as yttrium tris(2-methoxyethanolate). This compound is a coordination complex where yttrium is bonded to three 2-methoxyethanol ligands. It is primarily used as a precursor in the preparation of yttrium-containing materials, such as yttrium oxide (Y2O3), which have applications in various fields including materials science and electronics .
Méthodes De Préparation
Yttrium methoxyethoxide can be synthesized through several methods:
Direct Reaction: One method involves the direct reaction of yttrium metal with 2-methoxyethanol in the presence of a catalyst such as mercury(II) chloride (HgCl2).
Electrolytic Dissolution: Another method is the electrolytic dissolution of yttrium metal in 2-methoxyethanol.
Alcohol Interchange: This method involves the interchange of alcohols using yttrium isopropoxides and 2-methoxyethanol.
Exchange Reaction: Yttrium acetates can be reacted with 2-methoxyethanol to form this compound.
Analyse Des Réactions Chimiques
Yttrium methoxyethoxide undergoes various chemical reactions, including:
Hydrolysis: It reacts slowly with moisture or water, leading to the formation of yttrium hydroxide and methoxyethanol.
Thermal Decomposition: Upon heating, this compound decomposes to form yttrium oxide (Y2O3), which is a valuable material in various applications.
Substitution Reactions: It can undergo substitution reactions where the methoxyethoxide ligands are replaced by other ligands, depending on the reagents and conditions used.
Applications De Recherche Scientifique
Yttrium methoxyethoxide has several scientific research applications:
Materials Science: It is used as a precursor in the sol-gel preparation of yttrium oxide (Y2O3) and yttria-stabilized zirconia (YSZ) powders and films.
Optoelectronics: Yttrium oxide prepared from this compound is used in optoelectronic devices due to its high dielectric constant and thermal stability.
Biomedical Applications: Yttrium oxide nanoparticles, derived from this compound, are explored for their antibacterial, anticancer, and antioxidant properties.
Mécanisme D'action
The mechanism by which yttrium methoxyethoxide exerts its effects is primarily through its decomposition to form yttrium oxide. Yttrium oxide interacts with various molecular targets and pathways, depending on its application. For example, in optoelectronics, yttrium oxide acts as a dielectric material, while in biomedical applications, it interacts with cellular components to exert its antibacterial or anticancer effects .
Comparaison Avec Des Composés Similaires
Yttrium methoxyethoxide can be compared with other similar compounds such as:
Yttrium isopropoxide: Another yttrium alkoxide used in the preparation of yttrium-containing materials.
Ytterbium methoxyethoxide: Similar to this compound but with ytterbium as the central metal.
Erbium methoxyethoxide: Similar to this compound but with erbium as the central metal.
This compound is unique due to its specific applications in the preparation of yttrium oxide and its derivatives, which are valuable in various high-tech fields.
Propriétés
Formule moléculaire |
C9H24O6Y |
|---|---|
Poids moléculaire |
317.19 g/mol |
Nom IUPAC |
2-methoxyethanol;yttrium |
InChI |
InChI=1S/3C3H8O2.Y/c3*1-5-3-2-4;/h3*4H,2-3H2,1H3; |
Clé InChI |
BRNAQMQKTAZZEB-UHFFFAOYSA-N |
SMILES canonique |
COCCO.COCCO.COCCO.[Y] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12056959.png)

![3-tert-butyl-7-[(2-mesityl-2-oxoethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12056981.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B12056987.png)





![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)](/img/structure/B12057022.png)




